molecular formula C15H22BrNO2 B5061989 4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol

4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol

Cat. No.: B5061989
M. Wt: 328.24 g/mol
InChI Key: CQTBQBLBDYGNTD-UHFFFAOYSA-N
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Description

4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol is an organic compound that belongs to the class of phenols It features a bromine atom at the 4-position, a methoxy group at the 6-position, and a 3,5-dimethylpiperidin-1-ylmethyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced at the 6-position using methanol in the presence of a suitable catalyst.

    Piperidinylmethylation: The 3,5-dimethylpiperidin-1-ylmethyl group can be attached to the 2-position through a nucleophilic substitution reaction, using a suitable piperidine derivative and a leaving group like a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding de-brominated phenol.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the interactions of phenolic compounds with biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and piperidinylmethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenol: Lacks the methoxy group at the 6-position.

    2-[(3,5-Dimethylpiperidin-1-yl)methyl]-6-methoxyphenol: Lacks the bromine atom at the 4-position.

    4-Bromo-6-methoxyphenol: Lacks the piperidinylmethyl group at the 2-position.

Uniqueness

4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol is unique due to the presence of all three functional groups (bromine, methoxy, and piperidinylmethyl) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)6-14(19-3)15(12)18/h5-6,10-11,18H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTBQBLBDYGNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=C(C(=CC(=C2)Br)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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